molecular formula C12H13FO2 B12835240 Benzyl trans-3-fluorocyclobutanecarboxylate CAS No. 1262278-59-0

Benzyl trans-3-fluorocyclobutanecarboxylate

Cat. No.: B12835240
CAS No.: 1262278-59-0
M. Wt: 208.23 g/mol
InChI Key: KWYHSQOGUKAHBZ-UHFFFAOYSA-N
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Description

Benzyl trans-3-fluorocyclobutanecarboxylate is a chemical compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . . This compound is characterized by the presence of a fluorine atom on the cyclobutane ring, which is esterified with a benzyl group.

Preparation Methods

The synthesis of Benzyl trans-3-fluorocyclobutanecarboxylate typically involves the esterification of trans-3-fluorocyclobutanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Benzyl trans-3-fluorocyclobutanecarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .

Scientific Research Applications

Benzyl trans-3-fluorocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals that leverage its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl trans-3-fluorocyclobutanecarboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, making the compound useful in drug design and development .

Properties

CAS No.

1262278-59-0

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

benzyl 3-fluorocyclobutane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

KWYHSQOGUKAHBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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